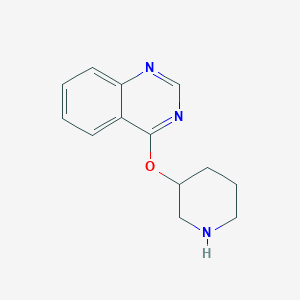
4-(Piperidin-3-yloxy)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Piperidin-3-yloxy)quinazoline is a useful research compound. Its molecular formula is C13H15N3O and its molecular weight is 229.283. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
4-(Piperidin-3-yloxy)quinazoline is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been found to inhibit chromatin-associated proteins in histones . They have also shown promising potential as anti-biofilm and quorum quenching agents against Pseudomonas aeruginosa .
Mode of Action
The mode of action of this compound involves interaction with its targets leading to changes in cellular processes. For instance, certain quinazoline derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa, a process regulated by the quorum sensing system . These compounds decrease cell surface hydrophobicity, compromising bacterial cell adhesion, and curtail the production of exopolysaccharides, a major component of the matrix binding biofilm components together .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its targets. For example, quinazoline derivatives have been found to inhibit the quorum sensing system in Pseudomonas aeruginosa, affecting the formation of biofilms . They also inhibit chromatin-associated proteins in histones, which could affect gene expression and other cellular processes .
Pharmacokinetics
A study on two structurally similar quinazoline derivatives, s1 and s2, found that they were widely distributed and found in high concentrations in liver and kidney tissues . A small proportion of these compounds could cross the blood-brain barrier and be distributed in the brain .
Result of Action
The result of the action of this compound at the molecular and cellular level would depend on its specific targets and mode of action. For instance, inhibition of biofilm formation in Pseudomonas aeruginosa could lead to decreased virulence of this bacterium . Inhibition of chromatin-associated proteins in histones could affect gene expression and cellular processes .
属性
IUPAC Name |
4-piperidin-3-yloxyquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-6-12-11(5-1)13(16-9-15-12)17-10-4-3-7-14-8-10/h1-2,5-6,9-10,14H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIMDIJUXZVAGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













